FLT3 Biochemical Potency: SC-203048 vs. TCS 359 (3,4-Dimethoxy Analog)
SC-203048 inhibits FLT3 with an IC50 of 540 nM [1]. The structurally analogous dimethoxy compound TCS 359, which replaces the 3,4-dimethyl moiety with 3,4-dimethoxy, demonstrates an IC50 of 42 nM in a parallel biochemical FLT3 assay . This 12.8-fold difference quantifies the impact of hydrogen-bond-accepting methoxy substituents versus hydrophobic methyl groups on the benzamide ring, providing a critical SAR landmark for any FLT3 inhibitor discovery program.
| Evidence Dimension | FLT3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 540 nM |
| Comparator Or Baseline | TCS 359 (3,4-dimethoxy analog) – 42 nM |
| Quantified Difference | 12.8-fold lower potency |
| Conditions | Biochemical kinase assay; BindingDB ChEMBL data for SC-203048; vendor-reported enzymatic assay for TCS 359 |
Why This Matters
For procurement, this means that SC-203048 serves a fundamentally different experimental role: it is a low-potency tool for studying partial target engagement, while TCS 359 is a high-potency inhibitor suitable for complete FLT3 blockade.
- [1] BindingDB: BDBM50185090 (CHEMBL207949). IC50 540 nM for FLT3. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50185090 View Source
